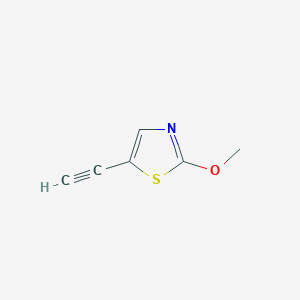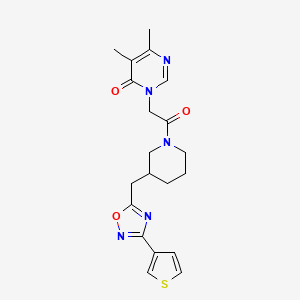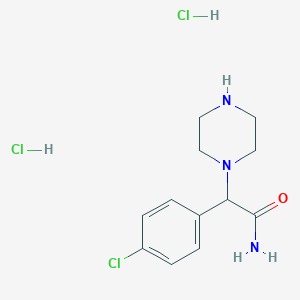
4-Chloro-3-fluoro-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
作用機序
Target of Action
Similar compounds such as 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions like cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence and conditions of these reactions can significantly influence the compound’s interaction with its targets.
Biochemical Pathways
Nitroaniline compounds are known to be involved in several reactions, including nitration and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to form complexes with metal ions suggests that it could influence cellular processes involving these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-nitroaniline. For instance, the presence of certain metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals could influence the compound’s stability and reactivity.
生化学分析
Biochemical Properties
Nitro compounds, such as 4-Chloro-3-fluoro-2-nitroaniline, are known to interact with various enzymes and proteins . The nitro group in these compounds can undergo reduction reactions catalyzed by nitroreductase enzymes, leading to the formation of amines . These reactions can have significant implications in biochemical processes, particularly in the metabolism of the compound.
Cellular Effects
They can influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that nitro compounds can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo various transformations over time, including degradation and changes in their effects on cellular function .
Dosage Effects in Animal Models
It is known that nitro compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nitro compounds can be metabolized through various pathways, involving different enzymes and cofactors .
Transport and Distribution
It is known that nitro compounds can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that nitro compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-nitroaniline typically involves the nitration of 4-chloro-3-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process .
化学反応の分析
Types of Reactions: 4-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Chloro-3-fluoro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
類似化合物との比較
- 4-Chloro-2-nitroaniline
- 3-Fluoro-2-nitroaniline
- 4-Fluoro-3-nitroaniline
Comparison: 4-Chloro-3-fluoro-2-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and its potential as a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-chloro-3-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDLDMRJLUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)



![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)
![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)



